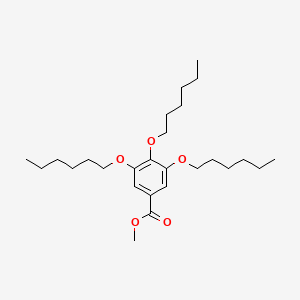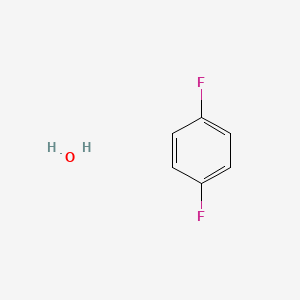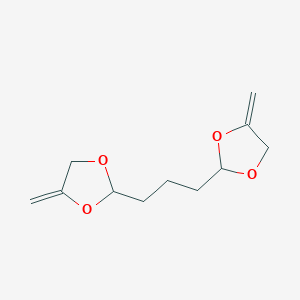
2,2'-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is a chemical compound characterized by its unique structure, which includes two dioxolane rings connected by a propane-1,3-diyl linker
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) typically involves the reaction of propane-1,3-diol with formaldehyde under acidic conditions to form the dioxolane rings. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction parameters such as temperature, pressure, and catalyst concentration to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the dioxolane rings into diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dioxolane rings are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce diols.
Wissenschaftliche Forschungsanwendungen
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: It is utilized in the production of polymers and advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) exerts its effects involves the interaction of its dioxolane rings with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes and biochemical pathways. Additionally, its ability to undergo various chemical reactions makes it a versatile intermediate in synthetic chemistry.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-[(1-Methylethylidene)bis(4,1-phenyleneoxymethylene)]bis-: This compound has a similar dioxolane structure but with different substituents.
4,4’-[(2,2-Dimethylpropane-1,3-diyl)bis(azanediyl)bis(methylene)]bis(2-methoxyphenol): Another compound with a similar propane-1,3-diyl linker but different functional groups.
Uniqueness
2,2’-(Propane-1,3-diyl)bis(4-methylidene-1,3-dioxolane) is unique due to its specific dioxolane ring structure and the versatility it offers in synthetic applications. Its ability to form stable complexes and undergo various chemical reactions makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
401793-74-6 |
|---|---|
Molekularformel |
C11H16O4 |
Molekulargewicht |
212.24 g/mol |
IUPAC-Name |
4-methylidene-2-[3-(4-methylidene-1,3-dioxolan-2-yl)propyl]-1,3-dioxolane |
InChI |
InChI=1S/C11H16O4/c1-8-6-12-10(14-8)4-3-5-11-13-7-9(2)15-11/h10-11H,1-7H2 |
InChI-Schlüssel |
OTXQQCIKDXQBKO-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1COC(O1)CCCC2OCC(=C)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


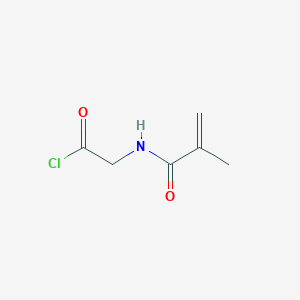
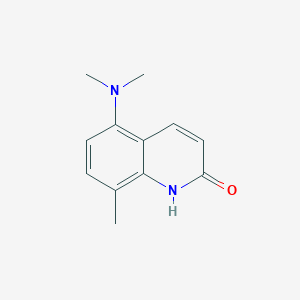
![Butanoic acid, 3-[(4-methoxyphenyl)methoxy]-, methyl ester, (3R)-](/img/structure/B14258267.png)
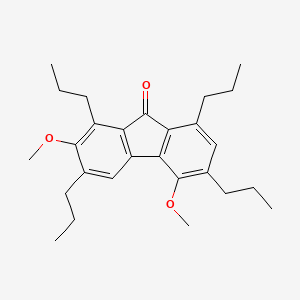


![Sodium, [bis(1,1-dimethylethyl)methylsilyl]-](/img/structure/B14258289.png)
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
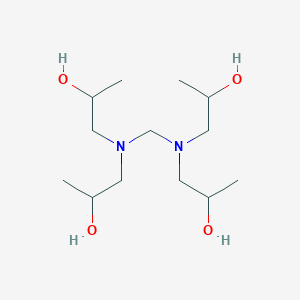
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
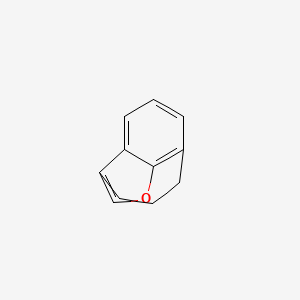
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
